molecular formula C11H16N2O2 B1447176 N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide CAS No. 1394024-29-3

N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide

Cat. No. B1447176
CAS RN: 1394024-29-3
M. Wt: 208.26 g/mol
InChI Key: PLYHILUFTWSEQY-UHFFFAOYSA-N
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Description

“N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide” is a chemical compound with the molecular formula C11H16N2O2 . It is a solid substance .


Physical And Chemical Properties Analysis

“N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide” is a solid substance . Its melting point is 168-169℃ .

Scientific Research Applications

Herbicidal Applications

Ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant . This suggests potential herbicidal applications for related compounds such as “N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide”.

Pharmaceutical Applications

Phenoxyacetamide derivatives have shown promising pharmacological activities . For example, compounds N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide, N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide and N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide showed remarkable activity . This suggests that “N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide” could potentially have pharmaceutical applications.

Synthesis of New Heterocyclic Compounds

A new heterocyclic compound ethyl 3- (3-amino-4- (methylamino)-N- (pyridin-2-yl)benzamido)propanoate was designed using 4- (methylamino)-3-nitrobenzoic acid as a starting material . This suggests that “N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide” could potentially be used as a starting material in the synthesis of new heterocyclic compounds.

Adaptogenic and Immunostimulatory Effects

Triethanolammonium salt of 2-methylphenoxyacetic acid (creasin, trecrezan) was introduced with unique physiological properties, in particular efficient adaptogenic and immunostimulatory effects were exhibited . This opens wide prospects for its application in medicine and agriculture . This suggests that “N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide” could potentially have similar adaptogenic and immunostimulatory effects.

Safety and Hazards

Based on the safety data sheet, it appears that “N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide” may be toxic if swallowed . It’s recommended to avoid eating, drinking, or smoking when using this product, and to wash hands thoroughly after handling . In case of ingestion, it’s advised to contact a doctor immediately and rinse mouth .

properties

IUPAC Name

N-[2-(3-amino-4-methylphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-3-4-10(7-11(8)12)15-6-5-13-9(2)14/h3-4,7H,5-6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYHILUFTWSEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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